molecular formula C14H11F3N2O3S B6539869 N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1060226-11-0

N-[(thiophen-3-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No. B6539869
CAS RN: 1060226-11-0
M. Wt: 344.31 g/mol
InChI Key: DLFKXVLHRZHIAD-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you mentioned, “N-[(3-Methoxytetrahydro-3-thiophenyl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide”, has a molecular formula of C15H17F3N2O4S .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(thiophen-3-ylmethyl)cyclopropanamine”, include a molecular weight of 153.25 g/mol, XLogP3-AA of 1.5, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 3, Exact Mass of 153.06122053 g/mol, Monoisotopic Mass of 153.06122053 g/mol, Topological Polar Surface Area of 40.3 Ų, Heavy Atom Count of 10, and Formal Charge of 0 .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . This work provides novel insights for appropriate design of high transmittance change and high efficient multi-colored electrochromic polymers .

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide . The thiophene and trifluoromethoxy groups in the compound could potentially participate in such reactions.

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .

Pharmacokinetics

For instance, the introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .

Result of Action

Compounds containing a thiophene nucleus have been reported to have a wide range of effects at the molecular and cellular level due to their diverse therapeutic properties .

Action Environment

It’s worth noting that the stability of organoboron compounds, which could potentially be involved in the compound’s mode of action, can be influenced by environmental factors .

properties

IUPAC Name

N-(thiophen-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)22-11-3-1-10(2-4-11)19-13(21)12(20)18-7-9-5-6-23-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFKXVLHRZHIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCC2=CSC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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